molecular formula C15H18N4O B6623783 N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide

N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B6623783
M. Wt: 270.33 g/mol
InChI Key: RYFAEOAEYKHIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, a pyrazole ring, and a phenyl groupThe presence of both pyrrolidine and pyrazole rings makes it a versatile scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrazole and phenyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, and the pyrazole ring can be introduced through cyclocondensation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield amines or hydrocarbons .

Scientific Research Applications

N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can interact with the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Pyrazole derivatives: These compounds share the pyrazole ring and are used in various medicinal applications.

Uniqueness

N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide is unique due to the combination of the pyrrolidine and pyrazole rings, which provides a distinct pharmacophore for drug design. This combination allows for specific interactions with biological targets that may not be achievable with other compounds .

Properties

IUPAC Name

N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-8-11-19(17-12)14-6-4-13(5-7-14)16-15(20)18-9-2-3-10-18/h4-8,11H,2-3,9-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFAEOAEYKHIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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